molecular formula C20H21N5O2S B2813926 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-59-5

5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2813926
CAS-Nummer: 941943-59-5
Molekulargewicht: 395.48
InChI-Schlüssel: HSYLXDGADSVPDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • A methylthio group at position 2.
  • A 5-methylfuran-2-yl substituent at position 5.
  • An N-(o-tolyl) carboxamide group at position 4.

Eigenschaften

IUPAC Name

5-methyl-7-(5-methylfuran-2-yl)-N-(2-methylphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-11-7-5-6-8-14(11)22-18(26)16-13(3)21-19-23-20(28-4)24-25(19)17(16)15-10-9-12(2)27-15/h5-10,17H,1-4H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLXDGADSVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(O4)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological activity:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are known to interact with various biological targets.
  • Methylthio Group : Enhances lipid solubility and may influence the compound's bioavailability.
  • Furan Ring : Known for its role in various biological processes and potential interactions with enzymes.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated effective inhibitory activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some analogs .
Microorganism MIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.35

This data suggests a promising potential for developing new antimicrobial agents based on this scaffold.

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast).

  • MTT Assay Results : The compound exhibited selective cytotoxicity, indicating its potential use in cancer therapy. Specific derivatives showed higher cytotoxicity compared to standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with key enzymes involved in cellular processes:

  • Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to DNA gyrase and other critical targets. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex within the active site .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against clinical isolates of bacteria and fungi. The findings highlighted that specific modifications to the chemical structure significantly enhanced activity against resistant strains .
  • Cytotoxicity Analysis : A comparative analysis of different derivatives showed that those with additional methyl or furan substitutions had improved cytotoxic profiles against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key analogs and their differentiating features are summarized below:

Compound Name/Identifier Position 2 Substituent Position 7 Substituent Carboxamide Group Key Differences vs. Target Compound Reference
Target Compound Methylthio 5-Methylfuran-2-yl N-(o-tolyl) - -
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (5a) Amino 3,4,5-Trimethoxyphenyl N-(p-tolyl) Amino vs. methylthio; p-tolyl vs. o-tolyl
5-Methyl-2-methylthio-6-nitro-7-phenyl-triazolo[1,5-a]pyrimidine (4h) Methylthio Phenyl Nitro (not carboxamide) Nitro group at position 6; lacks carboxamide
N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-triazolo[1,5-a]pyrimidine-6-carboxamide Methylthio (assumed) Fluorophenyl-pyrazole N-(5-bromo-2-pyridinyl) Pyrazole heterocycle; bromopyridinyl amide
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide Methylthio (assumed) 2-Methoxyphenyl N-(4-methoxyphenyl) Methoxy groups at positions 7 and amide
Key Observations:

Position 7 : The 5-methylfuran-2-yl group distinguishes the target from phenyl or methoxyphenyl analogs. Furan rings can enhance π-π stacking interactions but may reduce solubility compared to polar substituents .

Carboxamide Group : The o-tolyl substituent introduces steric hindrance compared to p-tolyl or methoxyphenyl groups, which could influence conformational flexibility .

Physicochemical Properties

  • Lipophilicity : The 5-methylfuran and o-tolyl groups increase hydrophobicity (predicted logP ~3.5) compared to analogs with polar substituents (e.g., 5a with trimethoxyphenyl, logP ~2.8).
  • Solubility: Lower aqueous solubility than amino- or nitro-substituted derivatives due to reduced polarity.

Structure-Activity Relationships (SAR)

  • Position 2: Methylthio > amino in terms of stability and electron effects.
  • Position 7 : Bulky aromatic groups (e.g., methylfuran, phenyl) enhance target binding but may reduce solubility.
  • Carboxamide : o-Tolyl provides steric bulk that could improve selectivity for hydrophobic enzyme pockets.

Q & A

Q. Critical parameters :

ParameterImpact on Yield/Purity
Temperature>80°C accelerates cyclization but risks decomposition
Catalyst (e.g., Et₃N)Excess catalyst (>1.2 eq.) reduces purity due to side reactions
Reaction timeProlonged stirring (>24h) improves yield but may degrade sensitive substituents

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.8–2.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). The methylthio group (S–CH₃) shows a singlet near δ 2.4 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate the triazolopyrimidine core .
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>98%). Retention time shifts indicate residual solvents or unreacted intermediates .

Q. Example NMR data (partial) :

Proton Groupδ (ppm)MultiplicityIntegration
o-Tolyl CH₃2.3Singlet3H
Furan CH₃2.1Singlet3H
Triazole H8.2Singlet1H

Advanced: How do electronic effects of substituents (e.g., methylfuran vs. phenyl) modulate biological target affinity?

Answer:
The 5-methylfuran-2-yl group enhances π-π stacking with hydrophobic enzyme pockets, while the methylthio substituent increases electron density at the triazole ring, improving hydrogen-bond acceptor capacity. Comparative studies show:

  • Enzyme inhibition assays : Methylfuran derivatives exhibit 3–5× higher IC₅₀ against kinase targets (e.g., CDK2) compared to phenyl analogs due to improved hydrophobic complementarity .
  • DFT calculations : The HOMO-LUMO gap narrows by 0.8 eV with methylfuran, correlating with enhanced charge transfer in receptor binding .

Contradiction note : Some studies report reduced solubility with methylfuran, conflicting with activity data. This necessitates formulation studies (e.g., co-solvents or prodrug strategies) .

Advanced: What computational strategies are effective for predicting binding modes and off-target risks?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., PDB 4EK3) to simulate ligand-receptor interactions. Key residues (e.g., Asp86 in kinases) form hydrogen bonds with the carboxamide group .
  • MD simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns. Root-mean-square deviation (RMSD) >2 Å indicates conformational instability and potential off-target effects .
  • Pharmacophore modeling : Map electropositive regions (e.g., near methylthio) to prioritize analogs with reduced CYP450 inhibition .

Validation : Cross-reference with experimental IC₅₀ data to refine scoring functions. Discrepancies >10% suggest force field inaccuracies .

Advanced: How to resolve contradictions in reported biological activities across structural analogs?

Answer:

  • Meta-analysis : Compare datasets using standardized assays (e.g., ATPase vs. luciferase-based kinase assays). Normalize IC₅₀ values to account for assay sensitivity .
  • SAR table :
SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)
5-Methylfuran120 ± 158.2
Phenyl450 ± 3022.5
  • Mechanistic studies : Use knockin cell lines to confirm target engagement. Discrepancies may arise from allosteric modulation or metabolite interference .

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